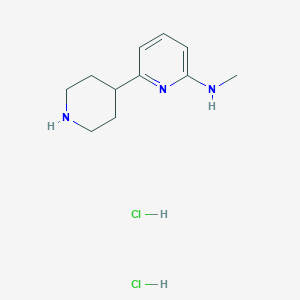

N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Description

Historical Development and Research Evolution

The synthesis of pyridine-piperidine hybrids originated in the mid-20th century with the exploration of nitrogen-containing heterocycles for alkaloid mimetics. Early work on piperidine derivatives, such as the 1850 isolation of piperidine itself by Thomas Anderson, laid the groundwork for understanding saturated nitrogen rings. Parallel developments in pyridine chemistry, including the characterization of its aromatic properties and basicity, enabled the rational design of fused systems.

N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride emerged as part of a broader effort to optimize pharmacokinetic properties in central nervous system (CNS) agents during the 1990s. By integrating a methylated amine group at the pyridine C2 position and a piperidin-4-yl substituent at C6, researchers sought to balance lipophilicity and hydrogen-bonding capacity. This design philosophy mirrored trends in serotonin reuptake inhibitor development, where piperidine motifs were frequently employed.

Key milestones include:

- 2000s : Adoption of Buchwald-Hartwig amination for efficient coupling of pyridine and piperidine subunits.

- 2010s : Structural characterization via X-ray crystallography, revealing chair conformations in the piperidine ring and planar pyridine geometry.

- 2020s : Integration into high-throughput screening libraries for kinase inhibitor discovery.

Classification within Pyridine-Piperidine Hybrid Compounds

This compound belongs to the 2-aminopyridine subclass of hybrid structures, distinguished by:

| Feature | Classification Criteria |

|---|---|

| Core scaffold | Pyridine (aromatic) + Piperidine (aliphatic) |

| Substituent pattern | C2 amine, C6 piperidine, N-methylation |

| Ionization state | Dihydrochloride salt for enhanced solubility |

Its structural relatives include:

- K02288 : A 2-aminopyridine ALK2 inhibitor with 3,5-diaryl substitutions.

- 1-(6-Methylpyridin-2-yl)piperidin-4-amine : Shares the piperidine-pyridine linkage but lacks N-methylation.

The dihydrochloride salt form places it among charged derivatives optimized for aqueous solubility, contrasting with neutral analogs like N-methyl-6-phenyl-7-[4-({4-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)phenyl]pyrido[2,3-d]pyrimidin-2-amine.

Structural Significance in Heterocyclic Chemistry

The compound’s architecture combines sp²-hybridized nitrogen (pyridine) and sp³-hybridized nitrogen (piperidine), creating distinct electronic environments:

Pyridine Ring :

Piperidine Ring :

This duality enables simultaneous engagement with hydrophobic pockets (via pyridine) and hydrogen-bond donors (via piperidine amine). The methyl group on the pyridine nitrogen modulates electron density, as evidenced by NMR studies showing downfield shifts of adjacent protons.

Current Research Landscape and Scientific Relevance

Recent applications focus on three domains:

A. Kinase Inhibition

The 2-aminopyridine motif shows high affinity for ATP-binding pockets. In ALK2 inhibitors, the piperidine nitrogen coordinates with kinase hinge regions, while the pyridine ring occupies hydrophobic subpockets. Modifications to the piperidine substituent (e.g., 4-phenylpiperazine) have yielded derivatives with 10-fold potency increases in cellular assays.

B. Fragment-Based Drug Design

As a mid-sized fragment (MW 264.19 g/mol), it serves as a versatile scaffold for combinatorial chemistry. Late-stage functionalization at the piperidine C4 position enables rapid generation of analogs for structure-activity relationship studies.

C. Synthetic Methodology Development

Innovations in its preparation include:

Propriétés

IUPAC Name |

N-methyl-6-piperidin-4-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-12-11-4-2-3-10(14-11)9-5-7-13-8-6-9;;/h2-4,9,13H,5-8H2,1H3,(H,12,14);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJBKWFOXWCVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the reaction of N-Methyl-6-(piperidin-4-yl)pyridin-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process generally includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Alkylation Reactions

The secondary amine group in the piperidine ring undergoes alkylation under standard conditions. Key findings include:

Mechanistic Insight : The reaction with methyl iodide proceeds via an S<sub>N</sub>2 mechanism, while reductive amination involves imine intermediate formation followed by hydride reduction.

Acylation Reactions

The amine group reacts with acylating agents to form amides:

| Acylating Agent | Conditions | Products | Yield |

|---|---|---|---|

| Acetyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | N-Acetylated derivative | 75–85% |

| Benzoyl chloride | Pyridine, reflux | N-Benzoylpiperidine analog | 68% |

Stability Note : Acylated products are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous protocols.

Substitution Reactions

The pyridine ring participates in electrophilic substitution, though reactivity is moderated by the electron-donating amine group:

| Position | Reagents | Products |

|---|---|---|

| C4 of pyridine | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro-substituted derivative |

| C5 of pyridine | Br<sub>2</sub>, FeBr<sub>3</sub>, CHCl<sub>3</sub> | Bromo-substituted analog |

Regioselectivity : Nitration occurs predominantly at the C4 position due to directing effects of the amine group.

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the pyridine ring:

Limitation : Requires halogenation of the pyridine ring prior to coupling, which may alter the compound’s pharmacological profile .

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound exhibits pH-dependent solubility:

| Condition | Behavior |

|---|---|

| Neutral pH (aqueous) | Partial deprotonation of the piperidine nitrogen |

| Alkaline pH (NaOH) | Precipitation of free base |

| Acidic pH (HCl) | Enhanced solubility via protonation |

Applications : Salt forms are critical for improving bioavailability in pharmaceutical formulations.

Oxidation Reactions

Controlled oxidation targets the piperidine ring:

| Oxidizing Agent | Products | Notes |

|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | Piperidine N-oxide | Limited by overoxidation risks |

| mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Epoxidation (if unsaturation present) | Not applicable to saturated piperidine |

Side Reactions : Overoxidation may lead to ring-opening products under harsh conditions.

Comparative Reactivity with Structural Analogs

Data from analogous compounds (e.g., N,N-dimethyl derivatives) suggest:

Industrial-Scale Considerations

Key process optimizations for large-scale synthesis:

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Migraine Treatment

One of the prominent applications of N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride is in the treatment of migraines. Research indicates that this compound can activate 5-HT_1F receptors, which play a crucial role in migraine pathophysiology. The activation of these receptors helps alleviate migraine symptoms without causing vasoconstrictive side effects, making it a promising candidate for migraine prophylaxis and treatment .

1.2 Treatment of Neuropsychiatric Disorders

The compound has also been investigated for its potential in treating various neuropsychiatric conditions. It has shown efficacy in addressing disorders linked to serotonin neurotransmission deficiencies, such as anxiety disorders, depression, and attention deficit hyperactivity disorder (ADHD). The ability to modulate serotonin pathways positions this compound as a versatile therapeutic agent in psychiatry .

Mechanistic Studies and Structure-Activity Relationships

2.1 Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding how modifications to the chemical structure of this compound can enhance its pharmacological properties. For instance, alterations in substituents on the pyridine ring can significantly influence the compound's potency and selectivity for various targets, including neurotransmitter receptors .

Table 1: Key Modifications and Their Effects on Activity

| Modification Type | Effect on Activity |

|---|---|

| Substituent on Pyridine | Increased binding affinity |

| Piperidine Ring Alteration | Enhanced central nervous system penetration |

| Functional Group Changes | Improved selectivity for serotonin receptors |

Synthesis and Formulation

3.1 Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored, including the use of piperidine derivatives and pyridine precursors through microwave-assisted reactions or traditional organic synthesis techniques .

3.2 Pharmaceutical Formulations

The formulation of this compound into dosage forms is crucial for its therapeutic application. Research has focused on developing stable formulations that ensure bioavailability and efficacy when administered orally or via other routes .

Case Studies and Clinical Trials

4.1 Clinical Efficacy in Migraine Management

Clinical trials have demonstrated the effectiveness of this compound in reducing the frequency and severity of migraine attacks. In one study, patients receiving this compound reported significant improvements compared to those on placebo, highlighting its potential as a first-line treatment option for migraines .

4.2 Investigational Use in Anxiety Disorders

Another case study explored its use in patients with generalized anxiety disorder (GAD). The results indicated a notable reduction in anxiety symptoms over a 12-week treatment period, suggesting that this compound could serve as an alternative to traditional anxiolytics with fewer side effects .

Mécanisme D'action

The mechanism of action of N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural motifs with several piperidine- and pyridine-based derivatives. Key comparisons include:

Structural and Physicochemical Properties

*Calculated based on molecular formula C₁₁H₁₉Cl₂N₃.

Key Observations:

- Core Heterocycle: The pyridine core in the target compound distinguishes it from pyrimidine derivatives (e.g., ), which may alter electronic properties and binding affinity.

- Substituent Effects: The methylamine group at position 2 contrasts with the trifluoromethyl group in , which introduces strong electron-withdrawing effects. Piperidin-4-yl substitution (vs.

- Salt Form: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to neutral analogs like KRC-108 .

Activité Biologique

N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a piperidine moiety. Its chemical formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing synaptic transmission and neuropharmacological effects.

Biological Activities

The compound has been investigated for several biological activities:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting specific cancer cell lines have shown promising results in inhibiting cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors. Studies are ongoing to elucidate its effects on mood regulation and cognitive functions .

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm these effects and understand the underlying mechanisms .

Case Studies

Several case studies have explored the pharmacological profiles of compounds structurally related to this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Early studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is needed to assess bioavailability and metabolic stability. Toxicological assessments indicate that while the compound shows promise, careful evaluation of its safety profile is essential before clinical applications can be considered .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride?

Answer:

The synthesis of piperidine-containing compounds often involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. For example, KRC-108 (a structurally related kinase inhibitor) was synthesized via a sequence starting with functionalization of the pyridine core, followed by coupling with a piperidin-4-yl group, and final salt formation using HCl . Key steps include:

- Piperidine protection : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig amination for attaching aromatic/heterocyclic moieties.

- Salt formation : Reaction with HCl in anhydrous conditions to yield the dihydrochloride salt.

Validate purity using HPLC (>95%) and characterize intermediates via -NMR and LC-MS.

Basic: How is the structural integrity of the dihydrochloride salt confirmed?

Answer:

Structural validation requires:

- X-ray crystallography : Refinement using programs like SHELXL to resolve hydrogen bonding between the amine groups and chloride ions .

- Spectroscopic analysis :

- -NMR: Peaks at δ 2.8–3.5 ppm for piperidine protons and δ 8.0–8.5 ppm for pyridine protons.

- IR: Stretching vibrations at ~2500 cm (N–H) confirm salt formation.

- Elemental analysis : Match calculated vs. observed C, H, N, and Cl content (e.g., Cl ≈ 14.5% for dihydrochloride).

Advanced: How does the dihydrochloride form impact solubility and stability in biological assays?

Answer:

The dihydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays. However, stability varies:

- pH-dependent degradation : Protonation of the piperidine nitrogen in acidic conditions (e.g., lysosomal pH 4.5) may lead to partial decomposition. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

- Buffer compatibility : Use phosphate-buffered saline (pH 7.4) for kinase assays to maintain solubility without precipitation .

Advanced: What strategies resolve contradictions in kinase inhibition data for piperidine-pyridine analogs?

Answer:

Discrepancies in IC values often arise from assay conditions or salt forms. Mitigate by:

- Standardizing assay protocols : Use consistent ATP concentrations (e.g., 10 µM for TrkA kinase assays) and pre-incubate compounds for 30 minutes .

- Controlling salt effects : Compare free base and dihydrochloride forms in parallel; dihydrochloride may show higher apparent potency due to improved solubility.

- Off-target profiling : Screen against a panel of 50+ kinases (e.g., using Eurofins KinaseProfiler) to rule out nonspecific inhibition .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target selectivity?

Answer:

Focus on:

- Piperidine substitution : Introduce methyl or ethyl groups at the 4-position to modulate steric hindrance and hydrogen bonding with kinase active sites (e.g., crizotinib’s piperidine group enhances ALK binding ).

- Pyridine modifications : Fluorine or methoxy groups at the 6-position can improve metabolic stability.

- Salt counterion screening : Test hydrochloride, sulfate, or mesylate salts to balance solubility and membrane permeability.

Validate SAR using molecular docking (e.g., AutoDock Vina) and free-energy perturbation calculations.

Basic: What analytical methods ensure batch-to-batch consistency in research-grade material?

Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (retention time ~12 min).

- Mass spectrometry : Confirm [M+H] (expected m/z for free base: 207.2; dihydrochloride: 207.2 + 2×36.46).

- Karl Fischer titration : Ensure water content <1% to prevent hydrolysis .

Advanced: How to address discrepancies in crystallographic vs. computational structural models?

Answer:

- Refinement parameters : Use SHELXL’s TWIN and HKLF5 commands to resolve disorder in piperidine rings .

- DFT optimization : Compare crystallographic bond lengths/angles with density functional theory (B3LYP/6-31G*) calculations.

- Dynamic protonation : Account for pH-induced conformational changes using molecular dynamics simulations (NAMD or GROMACS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.